1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is a compound belonging to the benzoimidazole family, which is characterized by a fused ring structure containing both benzene and imidazole moieties. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties.
The compound can be synthesized through various methods, including microwave-assisted synthesis and one-pot reactions, which have been explored in the literature for their efficiency and yield. The synthesis often involves the use of readily available starting materials and reagents, making it accessible for laboratory-scale production.
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is classified as a heterocyclic organic compound. It is specifically categorized under carboxylic acids due to the presence of the carboxyl functional group (-COOH) attached to the benzoimidazole structure.
The synthesis of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and time. For example, reactions may be conducted at elevated temperatures (e.g., 90 °C) under reflux conditions to facilitate cyclization processes . Monitoring can be performed using thin-layer chromatography (TLC) to ensure completion.
The molecular structure of 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid features a benzoimidazole core with an ethyl group and a methyl group attached to the nitrogen atom in the imidazole ring, along with a carboxylic acid functional group on the benzene ring.
The molecular formula for 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is . The compound has distinct spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure.
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound typically require catalysts or specific conditions (e.g., acidic or basic environments) to proceed efficiently. For example, amidation reactions may utilize coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides .
The mechanism of action for compounds like 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. The presence of both hydrophobic and hydrophilic regions in its structure allows it to interact effectively with lipid membranes or active sites on proteins.
Research indicates that derivatives of benzimidazole compounds exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways . Further studies are needed to elucidate specific mechanisms for this particular compound.
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid is expected to exhibit typical physical properties such as:
The compound is likely soluble in polar solvents due to its carboxylic acid group while exhibiting limited solubility in non-polar solvents. It may also demonstrate stability under standard laboratory conditions but could be sensitive to strong acids or bases.
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid has potential applications in:
This compound represents a promising area of research within organic chemistry and pharmacology, warranting further investigation into its properties and potential applications in various fields.
Benzimidazole-5-carboxylic acid derivatives represent a critically important subclass of nitrogen-containing heterocyclic compounds in contemporary pharmaceutical research. Characterized by a fused bicyclic structure combining benzene and imidazole rings, these compounds feature a carboxylic acid moiety at the 5-position that confers distinctive physicochemical properties and versatile chemical reactivity. The benzimidazole core functions as a privileged scaffold in drug design due to its structural similarity to naturally occurring purines, enabling diverse interactions with biological targets through hydrogen bonding, van der Waals forces, and π-π stacking interactions. This molecular framework serves as the chemical foundation for numerous pharmacologically active agents across therapeutic domains, with the carboxylic acid group providing a strategic handle for structural modification and salt formation to optimize drug-like properties. The specific derivative 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS 2788-73-0) exemplifies this class, featuring an ethyl substituent at the N1 position and a methyl group at C2, which collectively influence its electronic distribution and steric profile [1] [8].
The benzimidazole nucleus delivers exceptional structural versatility that medicinal chemists exploit for rational drug design. This bicyclic system exhibits aromatic character with a delocalized 10-π electron system, contributing to remarkable thermal stability and planarity that facilitates intercalation with biological macromolecules. The presence of two nitrogen atoms within the imidazole ring creates complementary hydrogen bonding capabilities – the pyrrole-like nitrogen (N3) can serve as a hydrogen bond donor, while the pyridine-like nitrogen (N1) functions as a hydrogen bond acceptor. This dual functionality enables molecular recognition events critical for target engagement [3] [8].
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid demonstrates how strategic substituent placement modulates molecular properties. The ethyl group at N1 enhances lipophilicity and influences the molecule's dipole moment, while the methyl group at C2 provides steric constraints that affect molecular conformation. The carboxylic acid at C5 introduces a pH-dependent ionizable group (pKa ≈ 4.2) that dramatically influences solubility, protein binding, and membrane permeability. This compound's structural parameters reveal key drug-like characteristics: molecular weight (204.22 g/mol), moderate LogP (2.06), and polar surface area (55.12 Ų) – placing it well within optimal ranges for oral bioavailability according to Lipinski's rule of five [1].
Table 1: Structural Parameters of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₂N₂O₂ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 204.22 g/mol | Compliant with rules for oral absorption (<500 g/mol) |
Hydrogen Bond Donor Count | 1 (COOH) | Facilitates target interactions while maintaining membrane permeability |
Hydrogen Bond Acceptor Count | 4 | Enhances solubility through polar interactions |
Rotatable Bond Count | 3 | Provides conformational flexibility for target complementarity |
Polar Surface Area | 55.12 Ų | Indicates favorable membrane permeability potential |
Aromatic Heavy Atom Count | 10 | Contributes to planarity and stacking interactions with biological targets |
The carboxylic acid functionality at the 5-position enables multiple chemical transformations, serving as: (1) a hydrogen-bonding motif for target recognition; (2) a site for salt formation to improve aqueous solubility; (3) a synthetic handle for amide bond formation or esterification; and (4) a metal-chelating group in coordination chemistry. These attributes make this scaffold exceptionally valuable for generating structurally diverse libraries for structure-activity relationship studies [1] [5].
Strategic manipulation of substituents on the benzimidazole core represents the central paradigm for optimizing pharmacological profiles in this chemical class. The 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid scaffold provides three distinct modification sites (N1, C2, and C5) that enable systematic exploration of structure-activity relationships. Each position contributes uniquely to molecular interactions:
N1-Alkylation: The ethyl group in this specific derivative balances lipophilicity and steric requirements. Research demonstrates that extending this alkyl chain (e.g., propyl, butyl) enhances membrane permeability but may reduce aqueous solubility. Alternatively, introducing hydroxyethyl groups (as in ethyl 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylate, CAS 299927-12-1) dramatically improves water solubility through hydrogen bonding capacity while maintaining cellular penetration [6] [7].
C2-Substitution: The methyl group at C2 provides electron-donating effects that influence the electron density of the entire π-system. Bulky substituents at this position can confer steric hindrance that improves metabolic stability by shielding reactive sites from enzymatic oxidation. Electronegative substituents at C2 significantly alter the compound's electronic distribution, affecting binding affinity to targets like angiotensin II receptors [5] [8].
C5-Functionalization: While the carboxylic acid group offers hydrogen-bonding capabilities and ionizability, its conversion to esters (e.g., ethyl 2-methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylate, CAS 1820609-15-1) serves as a prodrug strategy to enhance bioavailability. The ethyl ester derivative exhibits increased LogP (≈2.8) and cell membrane permeability compared to the parent acid, with enzymatic hydrolysis in vivo regenerating the active carboxylic acid form [6].
Table 2: Impact of Substituent Modifications on Molecular Properties
Derivative | Modification | LogP | Aqueous Solubility | Key Biological Implications |
---|---|---|---|---|
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid | -COOH at C5 | 2.06 | Moderate | Direct target interaction; ionizable for salt formation |
Ethyl 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylate | -COOEt at C5; -CH₂CH₂OH at N1 | 1.58 | High | Enhanced solubility; prodrug potential; H-bond donor capacity |
Ethyl 2-methyl-1-propyl-1H-benzo[d]imidazole-5-carboxylate | -COOEt at C5; n-propyl at N1 | 2.82 | Low | Increased membrane permeability; enzymatic activation |
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylicacid hydrochloride | HCl salt | 1.24 | High | Improved crystallinity; formulation advantages |
The carboxylic acid group enables rational optimization through bioisosteric replacement strategies. Conversion to tetrazole rings maintains acidity while enhancing lipophilicity, whereas amide formation enables scaffold diversification while preserving hydrogen-bonding capability. These modifications have yielded compounds spanning diverse therapeutic areas, including antihypertensive agents, antiviral compounds, and enzyme inhibitors [5] [8].
The medicinal chemistry journey of benzimidazole derivatives spans over a century, evolving from serendipitous discoveries to rational structure-based design approaches. The initial recognition of benzimidazole's biological significance emerged from vitamin B₁₂ isolation studies in the 1920s, which revealed the structural importance of the 5,6-dimethylbenzimidazole moiety in the vitamin's nucleotide loop. This discovery stimulated systematic exploration of benzimidazole derivatives for pharmacological applications [3].
The 1950s-1970s witnessed the first therapeutic breakthroughs with benzimidazole-based drugs. Thiabendazole (1961) established the anthelmintic potential of 2-substituted benzimidazoles, while the serendipitous discovery of the proton-pump inhibitor cimetidine (1978) highlighted the scaffold's utility in gastrointestinal therapeutics. However, the most significant advancement came with the development of angiotensin II receptor blockers (ARBs) in the 1980s-1990s, where 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid derivatives played pivotal roles as synthetic intermediates and structural templates. Patent CN101024643A specifically disclosed imidazole-5-carboxylic acid derivatives as key intermediates for nonpeptide angiotensin II antagonists, validating the scaffold's importance in cardiovascular drug discovery [5].
Table 3: Key Milestones in Benzimidazole Drug Development
Time Period | Development Milestone | Therapeutic Significance |
---|---|---|
1920s | Structural elucidation of vitamin B₁₂ benzimidazole nucleotide | Revealed biological relevance of benzimidazole in cofactors |
1960s | Introduction of thiabendazole | Established benzimidazole as antimicrobial scaffold |
1970s | Development of omeprazole analogs | Validated benzimidazoles as antiulcer agents |
1980s-1990s | Angiotensin II receptor blockers (e.g., candesartan cilexetil) | Demonstrated cardiovascular applications |
2000s | Kinase inhibitors (e.g., veliparib) | Expanded into targeted cancer therapies |
2010s-Present | Benzimidazole-carboxylic acid derivatives as multitarget agents | Focus on polypharmacology for complex diseases |
The evolution of synthetic methodologies has paralleled this therapeutic progress. Early benzimidazole syntheses relied on condensation of o-phenylenediamines with carboxylic acids under harsh conditions with limited functional group tolerance. Contemporary approaches employ catalytic methods, microwave assistance, and flow chemistry to access derivatives like 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid with improved efficiency. For example, modern heterocyclization using Na₂S₂O₄ in DMSO at 90°C enables moderate-to-high yields (75-90%) of functionalized benzimidazoles with enhanced purity profiles [1] [3].
Current research focuses on benzimidazole-5-carboxylic acid derivatives as privileged structures in multitarget drug discovery. The structural complexity offered by the fused ring system combined with the versatile carboxylic acid functionality enables simultaneous optimization of multiple drug-like properties while targeting diverse biological pathways. This evolution from single-target agents to multifunctional therapeutics represents the next frontier in benzimidazole-based drug discovery [3] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7